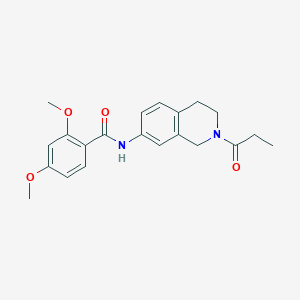

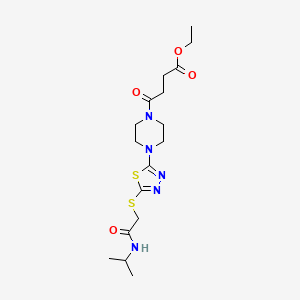

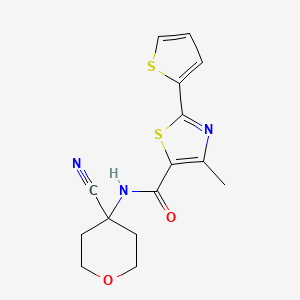

![molecular formula C22H17Cl2F3N4O3 B2972665 4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide CAS No. 338418-47-6](/img/structure/B2972665.png)

4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrole derivative with a carbohydrazide group and a trifluoromethyl phenoxy group. Pyrrole derivatives are a class of compounds that have been studied for their potential biological activities . The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a carbohydrazide group, and a trifluoromethyl phenoxy group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrrole ring, the carbohydrazide group, and the trifluoromethyl phenoxy group .Scientific Research Applications

Polymer Industry Applications

This compound is structurally related to di(2,4-dichlorobenzoyl) peroxide (DCBP), which is widely used in the polymer industry. DCBP acts as an initiator, curing agent, and cross-linking agent for silicone rubber, particularly in the pressureless hot-air vulcanization process . The related compound may share similar properties and could potentially be used in the production of dimethyl silicone elastomers, offering advantages such as a fast curing rate and a bubble-free cured product.

Thermal Decomposition Analysis

The thermal decomposition characteristics of DCBP have been extensively studied using calorimetric techniques . Given the structural similarity, 4-(2,4-dichlorobenzoyl)-1-methyl-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide could also be analyzed using differential scanning calorimetry to determine its thermal stability and decomposition kinetics, which is crucial for safe handling and storage.

Environmental Safety and Decomposition

Organic peroxides like DCBP can decompose into toxic by-products such as dioxins . Research into the decomposition products of 4-(2,4-dichlorobenzoyl)-1-methyl-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide could provide insights into environmental safety measures and decontamination processes required in case of accidental release.

Synthesis of Benzamide Derivatives

Benzene nucleus and its acyl chloride compounds, like 3,5-dichlorobenzoyl chloride, have various applications in synthesizing benzamide derivatives . The compound could serve as a precursor or intermediate in the synthesis of novel benzamide derivatives with potential pharmaceutical applications.

Calorimetric Studies for Safety Parameters

The compound’s thermokinetic data could be used to establish threshold safety parameters for packing and handling thermally sensitive materials . This would help in predicting and preventing runaway reactions, which can lead to pressure rise and release of toxic by-products.

properties

IUPAC Name |

N-[(Z)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]-4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2F3N4O3/c1-31-10-12(20(32)16-6-5-14(23)9-17(16)24)7-18(31)21(33)30-29-19(28)11-34-15-4-2-3-13(8-15)22(25,26)27/h2-10H,11H2,1H3,(H2,28,29)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWHFZDBYBVSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NN=C(COC2=CC=CC(=C2)C(F)(F)F)N)C(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=C1C(=O)N/N=C(/COC2=CC=CC(=C2)C(F)(F)F)\N)C(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

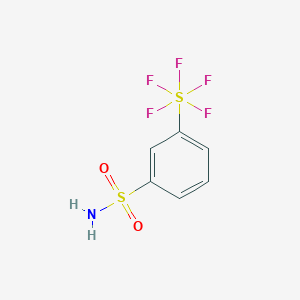

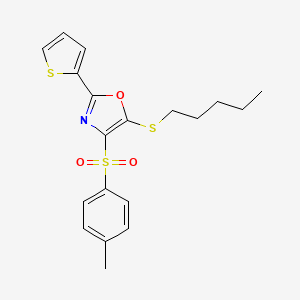

![N-(4-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2972587.png)

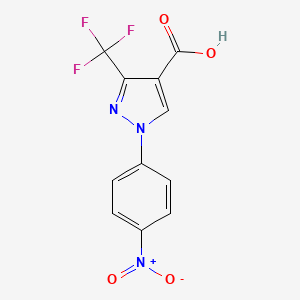

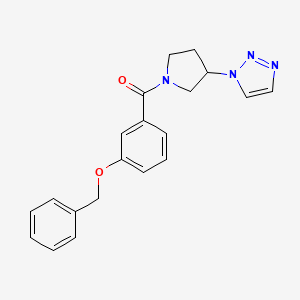

![N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2972588.png)

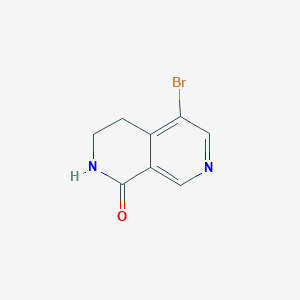

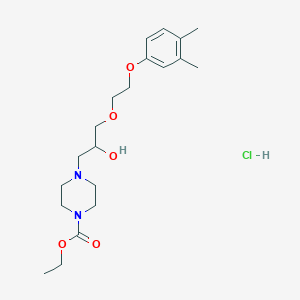

![3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2972592.png)

![2-[4-(Difluoromethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2972604.png)